molecular formula H2O4PdS B077521 Palladium(II) sulfate CAS No. 13566-03-5

Palladium(II) sulfate

Cat. No.: B077521
CAS No.: 13566-03-5
M. Wt: 204.50 g/mol
InChI Key: POLLVEHVGPMJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palladium(II) sulfate is a chemical compound composed of palladium and sulfate ions. It is an inorganic compound with the chemical formula PdSO4. It is a white, odorless, and tasteless powder that is insoluble in water. This compound has a variety of applications in the fields of chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

  • Catalytic Analysis and Detection of Palladium :

    • Burmistrova, Mushtakova, and Nikonorov (2005) explored the use of sulfophenylanthranilic acid in catalymetric analysis, highlighting the selective catalytic effect of palladium(II) in the oxidation process. This study developed a procedure for determining palladium(II) in complex mixtures (Burmistrova, Mushtakova, & Nikonorov, 2005).
  • Chemiluminescent Probes for Palladium Detection :

    • Gao et al. (2019) introduced a chemiluminescent probe for monitoring palladium(II), which is significant due to palladium's extensive use in industries and its environmental and health impacts. This probe can detect Pd2+ in various settings (Gao et al., 2019).
  • Cyanation of Aryl Chlorides :

    • Shevlin (2010) found that using sulfate additives like H2SO4 significantly increases the reactivity of palladium catalysts for the cyanation of aryl and heteroaryl chlorides (Shevlin, 2010).
  • Bioconjugation Applications :

    • Vinogradova et al. (2015) reported that palladium(II) complexes are efficient for cysteine conjugation in biomolecules, highlighting their potential in protein modification and other bioconjugation applications (Vinogradova et al., 2015).
  • Cross-Coupling Reactions :

    • Marion and Nolan (2008) discussed the use of N-heterocyclic carbenes in palladium-catalyzed cross-coupling reactions, noting the growing interest and potential for fine-tuning the catalytic activity (Marion & Nolan, 2008).
  • Environmental Applications :

    • Hubicki, Wołowicz, and Leszczynska (2008) studied the sorption of palladium(II) ions from chloride solutions on various ion exchangers, highlighting its relevance in recovering precious metals from industrial wastes (Hubicki, Wołowicz, & Leszczynska, 2008).

Safety and Hazards

Palladium(II) sulfate is classified as corrosive to metals and causes severe skin burns and eye damage. It is advised to keep it only in the original container, avoid breathing dusts or mists, and wear protective clothing .

Future Directions

Palladium nanoparticles are becoming prospective selective catalysts for complex chemical reactions . There is also a growing interest in the use of palladium in peroxymonosulfate (PMS)-based advanced oxidation processes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Palladium(II) sulfate can be achieved through the reaction of Palladium(II) chloride with sulfuric acid.", "Starting Materials": ["Palladium(II) chloride", "Sulfuric acid"], "Reaction": [ "Add Palladium(II) chloride to a beaker containing water and stir to dissolve.", "Slowly add sulfuric acid to the beaker while stirring continuously.", "Heat the mixture to 80°C and continue stirring for 2 hours.", "Allow the mixture to cool to room temperature and filter the precipitate.", "Wash the precipitate with water and dry in an oven at 100°C.", "The resulting product is Palladium(II) sulfate." ] }

13566-03-5

Molecular Formula

H2O4PdS

Molecular Weight

204.50 g/mol

IUPAC Name

palladium;sulfuric acid

InChI

InChI=1S/H2O4S.Pd/c1-5(2,3)4;/h(H2,1,2,3,4);

InChI Key

POLLVEHVGPMJIK-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[Pd+2]

Canonical SMILES

OS(=O)(=O)O.[Pd]

22723-63-3
13566-03-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palladium(II) sulfate
Reactant of Route 2
Palladium(II) sulfate
Reactant of Route 3
Palladium(II) sulfate
Reactant of Route 4
Palladium(II) sulfate
Reactant of Route 5
Palladium(II) sulfate
Reactant of Route 6
Palladium(II) sulfate
Customer
Q & A

Q1: What are the catalytic applications of Palladium(II) sulfate, and how does its interaction with heteropoly acids enhance its activity?

A1: this compound demonstrates significant catalytic activity in the oxidation of cycloolefins to their corresponding cyclic ketones. [] This activity is notably enhanced when combined with heteropoly acids (HPAs), such as H3PMo6W6O40. [] The PdSO4–H3PMo6W6O40 system exhibits exceptional efficiency, particularly in oxidizing cyclopentene and cyclohexene. [] The reaction mechanism suggests that this compound oxidizes the cycloolefin, subsequently being re-oxidized by the HPA, allowing for catalytic turnover. []

Q2: How does the structure of the cycloolefin influence its reactivity in this compound-catalyzed oxidation?

A2: Research indicates that the size and substitution pattern of the cycloolefin impact its reactivity in this compound-catalyzed oxidation. [] Larger cycloolefins, with increasing carbon numbers, generally show reduced reactivity compared to smaller ones. [] For instance, the yield of the corresponding cyclic ketone decreases as the ring size increases from cyclopentene to cyclooctene. [] Additionally, methyl-substituted cyclohexenes exhibit lower reactivity compared to unsubstituted cyclohexene. []

Q3: What analytical techniques are employed to quantify this compound in solution, and what challenges are associated with its measurement?

A3: Direct quantification of this compound in solution, especially in the presence of other ions like chloride and nitrate, can be challenging due to potential interferences. [] Ion chromatography (IC) provides a robust solution, but requires pre-treatment steps to remove interfering ions. [] One approach involves using IC-H cation exchange resin to eliminate the interference from Palladium(II) cations before analyzing the anions. [] Following this pre-treatment, a gradient elution with KOH solution is employed, and the target ions are detected using a suppressed conductivity detector. [] This method allows for the simultaneous determination of chloride and nitrate ions in this compound solutions. []

Q4: How does the sorption behavior of this compound differ from its chloro complex, and what implications does this have for its recovery?

A4: Studies on novel carbon fibers reveal distinct sorption properties for this compound compared to its chloro complex, K2PdCl4. [] While the specific sorption mechanisms and their dependence on solution conditions require further investigation, these differences highlight the importance of considering the chemical form of Palladium(II) when developing recovery strategies from various solutions. [] Understanding these sorption behaviors is crucial for optimizing the recovery and recycling of this valuable metal from industrial processes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.